4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

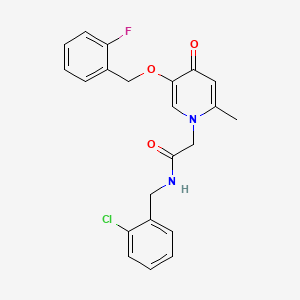

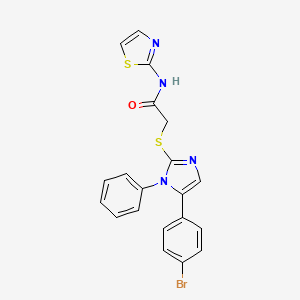

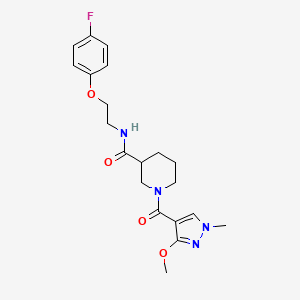

“4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H11BrFNO2S . It has a molecular weight of 344.20 .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide” consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide” are not fully detailed in the search results. The compound’s boiling point, melting point, and density are not available .Wissenschaftliche Forschungsanwendungen

Photophysicochemical Properties

The compound's derivatives have been studied for their photophysicochemical properties. A specific study focused on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. The research revealed significant findings about the spectroscopic, aggregation, photophysical, and photochemical properties of the zinc(II) phthalocyanine. This compound can be a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment, due to its favorable properties such as good solubility, monomeric species, adequate fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk & Pişkin, 2022).

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of compounds related to 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide have been a subject of research. A study involving 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, a structurally related compound, delved into its synthesis, molecular structure confirmation through various spectroscopic methods, and single-crystal analysis. The research employed Density Functional Theory (DFT) to compute the molecular structure, electrostatic potential, frontier molecular orbital, and vibrational frequencies, providing insights into the physical and chemical properties of the molecule (Deng, Liao, Tan & Liu, 2021).

Eigenschaften

IUPAC Name |

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPCBXJXZXPMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2629169.png)

![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-imidazole-4-sulfonamide](/img/structure/B2629171.png)

![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)